molecular formula C11H11N5O B12164788 N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B12164788
M. Wt: 229.24 g/mol
InChI Key: SMPOQZQEJWAINY-AUWJEWJLSA-N
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Description

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyrrole ring, making it a part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with pyrazine-2-carboxamide under acidic or basic conditions. The reaction is often carried out in solvents like methanol or ethanol, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiophene-2-carboxamide
  • N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyridine-4-carboxamide

Uniqueness

N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific combination of a pyrazine ring and a pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C11H11N5O/c1-16-6-2-3-9(16)7-14-15-11(17)10-8-12-4-5-13-10/h2-8H,1H3,(H,15,17)/b14-7-

InChI Key

SMPOQZQEJWAINY-AUWJEWJLSA-N

Isomeric SMILES

CN1C=CC=C1/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CN1C=CC=C1C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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